molecular formula C25H28N2O6S B298467 Methyl [4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate

Methyl [4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate

Cat. No. B298467
M. Wt: 484.6 g/mol
InChI Key: BYIQCUXYCRDBOZ-YRXXGERJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl [4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate involves the inhibition of the NF-κB signaling pathway, which is responsible for the production of pro-inflammatory cytokines. It also inhibits the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. Additionally, it induces apoptosis in cancer cells by activating caspase-3 and -9.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro and in vivo. It also decreases the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling and inflammation. Moreover, it has been found to improve glucose tolerance and insulin sensitivity in diabetic mice.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl [4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate in lab experiments is its ability to selectively inhibit the NF-κB pathway without affecting other signaling pathways. This makes it a useful tool for studying the role of NF-κB in various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of Methyl [4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate. One potential direction is the investigation of its effects on other signaling pathways involved in cancer and inflammation. Moreover, its potential as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease could also be explored. Additionally, the development of more water-soluble analogs of this compound could improve its bioavailability and facilitate its use in vivo.
In conclusion, this compound is a synthetic compound that has shown potential therapeutic applications in various fields of research. Its ability to selectively inhibit the NF-κB pathway and induce apoptosis in cancer cells makes it a promising candidate for the treatment of cancer and inflammatory diseases. However, further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for other diseases.

Synthesis Methods

The synthesis of Methyl [4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate involves a multi-step process that includes the reaction of isobutylamine with 4-methoxybenzaldehyde, followed by the reaction with 2-mercaptoacetic acid and 4-methoxyphenyl isothiocyanate. The final product is obtained by reacting the intermediate with methyl 2-bromoacetate and sodium hydroxide.

Scientific Research Applications

Methyl [4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate has been studied for its potential therapeutic applications in various fields of research. It has been found to have anti-inflammatory, anti-tumor, and anti-diabetic properties. Its ability to inhibit the growth of cancer cells has been investigated in vitro and in vivo, and it has shown promising results in the treatment of breast, lung, and colon cancers. Moreover, it has been found to have an inhibitory effect on the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.

properties

Molecular Formula

C25H28N2O6S

Molecular Weight

484.6 g/mol

IUPAC Name

methyl 2-[2-methoxy-4-[(Z)-[2-(4-methoxyphenyl)imino-3-(2-methylpropyl)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C25H28N2O6S/c1-16(2)14-27-24(29)22(34-25(27)26-18-7-9-19(30-3)10-8-18)13-17-6-11-20(21(12-17)31-4)33-15-23(28)32-5/h6-13,16H,14-15H2,1-5H3/b22-13-,26-25?

InChI Key

BYIQCUXYCRDBOZ-YRXXGERJSA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC(=O)OC)OC)/SC1=NC3=CC=C(C=C3)OC

SMILES

CC(C)CN1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)OC)OC)SC1=NC3=CC=C(C=C3)OC

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)OC)OC)SC1=NC3=CC=C(C=C3)OC

Origin of Product

United States

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